4-Biphenylylacetic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of 4-biphenylylacetic acid methyl ester involves various chemical pathways. For instance, Sharma et al. (2004) reported the synthesis of glycolamide esters of 4-biphenylacetic acid as potential prodrugs, indicating a method of modifying 4-biphenylacetic acid to improve its therapeutic index by masking the free carboxyl group (Sharma, Singh, Gupta, & Chandiran, 2004). Moreover, the synthesis of related compounds like methyl 4-hydroxyphenylacetate has been explored through direct esterification processes, showcasing the versatile approaches in synthesizing ester derivatives of biphenylacetic acid (Shu Ying, 2010).
Molecular Structure Analysis
The molecular structure of 4-biphenylylacetic acid methyl ester and its derivatives has been characterized using various spectroscopic techniques. Sienkiewicz-Gromiuk et al. (2014) conducted a detailed structural analysis of a biphenyl derivative, biphenyl-4,4′-diacetic acid, revealing intermolecular hydrogen bonding and considerable thermal stability, which is essential for understanding the chemical behavior and potential applications of these compounds (Sienkiewicz-Gromiuk, Głuchowska, Tarasiuk, Mazur, & Rzączyńska, 2014).
Chemical Reactions and Properties
The chemical reactivity of 4-biphenylylacetic acid methyl ester includes its participation in prodrug formulations and conversions to other valuable chemical entities. For instance, Ventura et al. (2003) demonstrated the synthesis, characterization, and in vitro evaluation of dimethyl-beta-cyclodextrin-4-biphenylylacetic acid conjugate, highlighting the chemical versatility of biphenylylacetic acid in drug delivery systems (Ventura, Paolino, Pedotti, Pistarà, Corsaro, & Puglisi, 2003).
Physical Properties Analysis
The physical properties of 4-biphenylylacetic acid methyl ester derivatives, such as solubility, thermal stability, and crystalline structure, are crucial for their application in chemical synthesis and pharmaceutical formulation. The study by Sienkiewicz-Gromiuk et al. provides insights into the thermal stability and crystalline structure of biphenyl-4,4′-diacetic acid, indicating high thermal stability and specific crystallization patterns that could influence its chemical reactivity and handling (Sienkiewicz-Gromiuk et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-biphenylylacetic acid methyl ester, such as reactivity, potential for esterification, and ability to form prodrugs or conjugates, are significant for pharmaceutical and chemical industries. The formation of glycolamide esters of 4-biphenylacetic acid as described by Sharma et al. showcases the compound's capacity for modification and application in improving therapeutic indices of NSAIDs (Sharma et al., 2004).
Scientific Research Applications
1. Drug Release and Absorption Enhancement
A study by Ventura et al. (2003) focused on enhancing the site-specific release and absorption of 4-Biphenylylacetic acid (BPAA). By conjugating BPAA with 2,6-di-O-methyl-beta-Cyclodextrin, they aimed to improve its solubility and absorption, particularly targeting drug delivery to the colon. Their research found that this conjugate showed a rapid release at acidic pH and increased absorption in in vitro studies, indicating potential for improved drug formulations (Ventura et al., 2003).
2. Enzyme Inhibition Studies
Research by McCague et al. (1990) explored the inhibitory effects of various esters, including 4-pyridylacetic acid esters, on human placental aromatase and rat testicular 17 alpha-hydroxylase/C17-20lyase. These esters showed significant inhibitory activity, indicating potential applications in treating hormone-dependent cancers (McCague et al., 1990).
3. Production of D-Phenylglycine
A study by Bossi et al. (1998) utilized Penicillin G acylase for producing D-phenylglycine from racemic mixtures. In this process, they employed the ester methyl-4-hydroxyphenyl acetate, indicating the use of similar esters in pharmaceutical production processes (Bossi et al., 1998).
4. Discovery of New Phenol Derivatives
Research by Mei et al. (2020) identified new phenol derivatives, including 3-chloro-5-hydroxy-4-methoxyphenylacetic acid methyl ester, from the mangrove-derived fungus Eupenicillium sp. HJ002. This discovery contributes to the understanding of natural products and their potential applications (Mei et al., 2020).
5. Peptide Synthesis
Stewart (1982) described the use of 4-picolyl ester of 4-hydroxy-3-nitrophenylacetic acid in peptide synthesis. This research highlights the application of esters in facilitating peptide bond formation, an essential process in the synthesis of proteins and peptides (Stewart, 1982).
Safety And Hazards
Future Directions
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there could be future research and development opportunities in this area .
properties
IUPAC Name |
methyl 2-(4-phenylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIBJRZQDFBVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208524 | |
Record name | 4-Biphenylylacetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylylacetic acid methyl ester | |
CAS RN |
59793-29-2 | |
Record name | 4-Biphenylylacetic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059793292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Biphenylylacetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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